molecular formula C9H10FNO2S B13683960 (4-Fluoro-2-nitrophenyl)(isopropyl)sulfane

(4-Fluoro-2-nitrophenyl)(isopropyl)sulfane

Cat. No.: B13683960
M. Wt: 215.25 g/mol
InChI Key: JRNGHEGVDZADIR-UHFFFAOYSA-N
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Description

(4-Fluoro-2-nitrophenyl)(isopropyl)sulfane is an organic compound with the molecular formula C9H10FNO2S and a molecular weight of 215.24 g/mol This compound is characterized by the presence of a fluorine atom, a nitro group, and an isopropyl group attached to a phenyl ring, along with a sulfane (sulfur) moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-2-nitrophenyl)(isopropyl)sulfane typically involves the reaction of 4-fluoro-2-nitrophenyl halides with isopropyl thiolates under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is scaled up to accommodate larger quantities of reactants and solvents, and the reaction parameters are carefully monitored to ensure consistent quality and yield. Purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-2-nitrophenyl)(isopropyl)sulfane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Fluoro-2-nitrophenyl)(isopropyl)sulfane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Fluoro-2-nitrophenyl)(isopropyl)sulfane involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The sulfur moiety can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially altering their activity. The fluorine atom can influence the compound’s reactivity and binding affinity to targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Fluoro-2-nitrophenyl)(isopropyl)sulfane is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of the isopropyl group can influence the compound’s steric and electronic characteristics, affecting its reactivity and interactions with molecular targets .

Properties

Molecular Formula

C9H10FNO2S

Molecular Weight

215.25 g/mol

IUPAC Name

4-fluoro-2-nitro-1-propan-2-ylsulfanylbenzene

InChI

InChI=1S/C9H10FNO2S/c1-6(2)14-9-4-3-7(10)5-8(9)11(12)13/h3-6H,1-2H3

InChI Key

JRNGHEGVDZADIR-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=C(C=C(C=C1)F)[N+](=O)[O-]

Origin of Product

United States

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